molecular formula C23H28ClN3O5S B4062790 ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate

ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate

Cat. No.: B4062790
M. Wt: 494.0 g/mol
InChI Key: COBLISQRGHHIKR-UHFFFAOYSA-N
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Description

Ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C23H28ClN3O5S and its molecular weight is 494.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.1438199 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of compounds related to ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate is in exploring their antimicrobial potential. The synthesis of bifunctional sulfonamide-amide derivatives, which share a structural similarity with the given compound, has demonstrated significant in vitro antibacterial and antifungal activities against a range of bacterial and fungal strains. These compounds were synthesized through a series of reactions starting with amide coupling and demonstrated their potential as antimicrobial agents through elemental analysis and spectral studies (Abbavaram & Reddyvari, 2013).

Receptor Antagonism

Another area of interest is the development of receptor antagonists for therapeutic purposes. A new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which includes structural analogs of the compound , was designed and synthesized. These compounds showed subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. Among these, specific compounds demonstrated potent antagonistic activity, highlighting their potential in therapeutic applications and as pharmacological tools for receptor labeling and characterization (Borrmann et al., 2009).

Synthesis and Characterization

The synthesis and characterization of novel compounds bearing the piperazine moiety, akin to this compound, have been extensively studied for their potential applications. For instance, microwave-assisted synthesis of new sulfonyl hydrazones incorporating piperidine derivatives demonstrated the ability to generate compounds with antioxidant capacity and anticholinesterase activity. This study not only explored the chemical synthesis and properties of these compounds but also their biological activities, providing insights into their potential uses in medicinal chemistry (Karaman et al., 2016).

Properties

IUPAC Name

ethyl 4-[2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-3-32-23(29)26-14-12-25(13-15-26)22(28)17-27(16-19-7-5-4-6-18(19)2)33(30,31)21-10-8-20(24)9-11-21/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBLISQRGHHIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate

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